5-Methoxyindole-3-acetonitrile possesses an indole ring, a common structural motif found in many biologically active molecules. Researchers might investigate its use as a starting material for the synthesis of more complex indole derivatives with potential therapeutic applications [].
The presence of the nitrile group (C≡N) suggests a potential for exploring its reactivity in medicinal chemistry. Nitrile groups can participate in various reactions, and researchers might be interested in understanding how modifying this functional group within 5-Methoxyindole-3-acetonitrile could influence its biological properties.
Due to its availability from commercial suppliers [], 5-Methoxyindole-3-acetonitrile could be used as a reference standard in analytical techniques such as chromatography or mass spectrometry. These techniques help identify and quantify unknown compounds in research samples [].
5-Methoxyindole-3-acetonitrile is an organic compound with the molecular formula C₁₁H₁₀N₂O. It belongs to the class of indole derivatives, which are characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its methoxy group at the 5-position and an acetonitrile group at the 3-position, which contribute to its unique chemical properties and potential biological activities .
There is no current research available on the mechanism of action of 5-MIN.
Research indicates that 5-Methoxyindole-3-acetonitrile exhibits various biological activities. It has been studied for its potential role in:
The synthesis of 5-Methoxyindole-3-acetonitrile can be achieved through several methods:
5-Methoxyindole-3-acetonitrile has several applications:
Several compounds share structural similarities with 5-Methoxyindole-3-acetonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methoxytryptamine | C₁₁H₁₄N₂O | Contains an additional amine group; involved in neurotransmission. |
| Melatonin | C₁₄H₁₈N₂O₂ | A well-known hormone regulating sleep cycles; derived from tryptophan. |
| 5-Methoxyindole-3-acetic acid | C₁₁H₁₁NO₃ | Similar structure but features a carboxylic acid instead of acetonitrile. |
These compounds illustrate the diversity within the indole family and highlight the unique positioning of 5-Methoxyindole-3-acetonitrile due to its specific functional groups and potential applications in pharmacology and biochemistry.
5-Methoxyindole-3-acetonitrile (CAS: 2436-17-1) is a substituted indole derivative characterized by a methoxy (-OCH₃) group at the 5-position and an acetonitrile (-CH₂CN) substituent at the 3-position of the indole heterocycle. Its molecular formula is $$ \text{C}{11}\text{H}{10}\text{N}_{2}\text{O} $$, with a molecular weight of 186.21 g/mol. The IUPAC name, (5-methoxy-1H-indol-3-yl)acetonitrile, reflects its structural hierarchy: a bicyclic indole core modified at specific positions.
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{11}\text{H}{10}\text{N}_{2}\text{O} $$ | |
| Molecular weight | 186.21 g/mol | |
| Functional groups | Methoxy, nitrile |
The nitrile group’s sp-hybridized carbon contributes to the compound’s linear geometry, while the methoxy group’s resonance effects modulate reactivity at the 5-position.
Indole chemistry originated in the 19th century with Adolf von Baeyer’s isolation of indole from coal tar (1866). The Fischer indole synthesis, developed in 1883, became a cornerstone for indole derivatives, including 5-methoxyindole-3-acetonitrile. This method involves cyclizing arylhydrazones with aldehydes or ketones under acidic conditions, a strategy later adapted to introduce methoxy and nitrile groups.
The compound’s utility emerged in the late 20th century as a precursor for bioactive molecules, such as aldose reductase inhibitors for diabetic complications. Its synthesis often leverages palladium-catalyzed cross-coupling or nucleophilic substitution to install the nitrile group.
Positional isomerism significantly alters the physicochemical and biological properties of methoxyindole derivatives. For 5-methoxyindole-3-acetonitrile, isomers differ in methoxy group placement (e.g., 4-, 6-, or 7-positions), affecting electronic profiles and intermolecular interactions.
The 5-methoxy isomer’s nitrile group enhances dipole moments compared to non-nitrile analogs, improving binding to hydrophobic enzyme pockets (e.g., aldose reductase). In contrast, 6-methoxyindole derivatives exhibit greater planarity, favoring intercalation with DNA in anticancer studies.
This positional sensitivity underscores the importance of regioselective synthesis in optimizing derivatives for targeted applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O | [3] [4] |
| Molecular Weight (g/mol) | 186.21 | [3] [4] |
| CAS Number | 2436-17-1 | [3] [4] |
| Melting Point (°C) | 65-69 | [5] [6] [7] |
| Boiling Point (°C) | 175-177 (at 0.01 Torr) / 408.3 (at 760 mmHg) | [6] [7] |
| Density (g/cm³) | 1.224 ± 0.06 | [6] [7] |
| Flash Point (°C) | 200.7 | [7] [8] |
| Refractive Index | 1.638 | [8] |
| pKa (predicted) | 16.02 ± 0.30 | [6] [9] |
| LogP | 2.24258 | [7] [8] |
| PSA (Ų) | 48.81 | [7] [8] |
| Solubility in Chloroform | Slightly soluble | [6] [9] |
| Solubility in Methanol | Slightly soluble | [6] [9] |
| Solubility in Water | Insoluble | [10] |
| Storage Temperature | -20°C Freezer | [6] [9] |
| Appearance | Solid powder | [3] [6] |
| Color | Brown / Very Dark Brown | [3] [6] |
Table 2: Crystallographic Data of 5-Methoxyindole-3-acetonitrile
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | [1] [2] |
| Space Group | P21/n | [1] [2] |
| Unit Cell Dimensions | a = 8.9242(18), b = 11.461(2), c = 9.889(2) Å | [1] [2] |
| a (Å) | 8.9242(18) | [1] [2] |
| b (Å) | 11.461(2) | [1] [2] |
| c (Å) | 9.889(2) | [1] [2] |
| β (°) | 110.77(3) | [1] [2] |
| Volume (ų) | 945.7(3) | [1] [2] |
| Z | 4 | [1] [2] |
| Density (calculated) (Mg/m³) | 1.308 | [1] [2] |
| Temperature (K) | 293 | [1] [2] |
| Radiation | Mo Kα | [1] [2] |
| Wavelength (Å) | 0.71073 | [1] [2] |
| R-factor [F² > 2σ(F²)] | 0.064 | [1] [2] |
| wR(F²) | 0.162 | [1] [2] |
| Goodness of fit | 1.01 | [1] [2] |
| Molecular Planarity (r.m.s. deviation) | 0.013 Å | [1] [2] |
| O atom deviation from ring plane | 0.029(3) Å | [1] [2] |
| C atom (methylene) deviation from ring plane | 0.055(3) Å | [1] [2] |
The thermodynamic stability of 5-Methoxyindole-3-acetonitrile demonstrates favorable thermal characteristics under normal laboratory conditions. The compound exhibits a well-defined melting point range of 65-69°C, indicating good crystalline purity and thermal stability [5] [6] [7]. The boiling point varies significantly with pressure, ranging from 175-177°C at reduced pressure (0.01 Torr) to 408.3°C at atmospheric pressure (760 mmHg) [6] [7]. This pressure dependence suggests that the compound can be purified effectively through vacuum distillation.
The flash point of 200.7°C indicates excellent fire safety characteristics, classifying the compound as having low flammability risk under normal handling conditions [7] [8]. Thermal decomposition studies suggest that the compound remains stable up to approximately 250°C, above which gradual decomposition occurs [11] [12]. The decomposition process likely involves the cleavage of the nitrile group and subsequent fragmentation of the indole ring system, consistent with thermal behavior observed in similar acetonitrile-containing compounds [12] [13].
Storage stability analysis reveals that the compound maintains its integrity when stored under appropriate conditions. The recommended storage temperature of -20°C in an inert atmosphere prevents oxidative degradation and photochemical decomposition [6] [9]. The compound shows light sensitivity, necessitating protection from direct sunlight and UV radiation [14] [15]. Under proper storage conditions, the compound demonstrates excellent long-term stability with minimal degradation over extended periods.
Table 3: Thermodynamic Stability Profile of 5-Methoxyindole-3-acetonitrile
| Parameter | Value | Source |
|---|---|---|
| Melting Point (°C) | 65-69 | [5] [6] [7] |
| Boiling Point (°C) at 0.01 Torr | 175-177 | [6] [7] |
| Boiling Point (°C) at 760 mmHg | 408.3 | [7] [8] |
| Flash Point (°C) | 200.7 | [7] [8] |
| Thermal Stability | Stable under normal conditions | [6] [16] |
| Decomposition Temperature (onset) | Above 250°C (estimated) | [11] [12] |
| Storage Stability | Stable when stored properly | [6] [16] |
| Recommended Storage Temperature | -20°C (freezer) | [6] [9] |
| Photostability | Light sensitive | [14] [15] |
| Oxidation Resistance | Moderate (requires inert atmosphere for long-term storage) | [6] [16] |
The solubility profile of 5-Methoxyindole-3-acetonitrile reflects its amphiphilic nature, with distinct preferences for different solvent systems. The compound is essentially insoluble in water due to its hydrophobic indole core and limited polar surface area [10]. However, it shows slight solubility in polar protic solvents such as methanol and chloroform, indicating some capacity for hydrogen bonding interactions [6] [9]. The compound demonstrates broader solubility in organic solvents, making it suitable for various synthetic applications [3] [6].
The octanol-water partition coefficient (LogP) of 2.24258 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [7] [8]. This value places the compound in an optimal range for biological activity, as it balances hydrophobic interactions with sufficient polarity for cellular uptake. The topological polar surface area (TPSA) of 48.81 Ų falls within the range typically associated with good oral bioavailability [7] [8].
Molecular descriptors reveal that the compound possesses one hydrogen bond donor (the indole NH group) and two hydrogen bond acceptors (the nitrile nitrogen and methoxy oxygen) [8]. The presence of two rotatable bonds provides conformational flexibility while maintaining sufficient rigidity for specific molecular recognition [8]. The molecular refractivity of 54.66 and molar volume of 152.0 cm³/mol indicate moderate molecular size and polarizability [8].
Table 4: Solubility and Partition Coefficients of 5-Methoxyindole-3-acetonitrile
| Solvent/Property | Value/Solubility | Source |
|---|---|---|
| Water | Insoluble | [10] |
| Methanol | Slightly soluble | [6] [9] |
| Chloroform | Slightly soluble | [6] [9] |
| Organic solvents (general) | Soluble in most organic solvents | [3] [6] |
| Acetonitrile | Moderate solubility | [17] [18] |
| LogP (octanol/water) | 2.24258 | [7] [8] |
| Topological Polar Surface Area (TPSA) | 48.81 Ų | [7] [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bonds | 2 | [8] |
| Molecular Refractivity | 54.66 | [8] |
| Molar Volume (cm³/mol) | 152.0 | [8] |
| Parachor | 412.2 | [8] |
| Surface Tension (dyne/cm) | 54.0 | [8] |
| Polarizability (10⁻²⁴ cm³) | 21.67 | [8] |
The acid-base behavior of 5-Methoxyindole-3-acetonitrile is characterized by very weak acidity, with a predicted pKa value of 16.02 ± 0.30 [6] [9]. This value indicates that the compound is essentially non-ionizable under physiological conditions, with the indole NH group serving as the only potentially acidic proton [19] [20]. The compound exhibits significantly weaker acidity compared to simple carboxylic acids but is slightly more acidic than unsubstituted indole due to the electron-withdrawing effect of the acetonitrile substituent [20] [21].
Theoretical studies on indole derivatives suggest that protonation preferentially occurs at the C3 position of the indole ring rather than at the nitrogen atom [19]. This regioselectivity is attributed to the resonance stabilization of the resulting carbocation through the extended π-system. Secondary protonation sites include the C5 and C6 positions of the benzene ring, though these sites show considerably lower basicity [19].
The nitrile group contributes minimal basicity to the overall molecular behavior, consistent with the electron-withdrawing nature of the cyano functionality [22] [23]. The methoxy substituent at the 5-position provides a slight electron-donating effect, moderately increasing the basicity of the indole system compared to unsubstituted analogs [19] [24]. However, this effect is relatively minor compared to the overall weak basic character of the compound.
Tautomeric behavior in 5-Methoxyindole-3-acetonitrile is minimal under normal conditions [24] [25]. The compound maintains its primary structure without significant population of alternative tautomeric forms. This stability is attributed to the aromatic character of the indole system and the lack of readily exchangeable protons that would facilitate tautomerization. The conjugate base formed upon deprotonation is stabilized through resonance delocalization throughout the indole π-system [19] [20].
Table 5: Acid-Base Behavior and Tautomerism of 5-Methoxyindole-3-acetonitrile
| Parameter | Value | Source |
|---|---|---|
| pKa (predicted) | 16.02 | [6] [9] |
| pKa uncertainty | ± 0.30 | [6] [9] |
| Acidic proton site | N1-H (indole nitrogen) | [19] [20] |
| Basicity ranking | Very weak acid | [19] [20] |
| Protonation site (most favorable) | C3 (indole carbon) | [19] |
| Protonation site (secondary) | C5/C6 (benzene ring) | [19] |
| Tautomeric behavior | Minimal tautomerism observed | [24] [25] |
| NH group acidity comparison to indole | Slightly more acidic than unsubstituted indole | [20] [21] |
| Nitrile group basicity | Very weak base | [22] [23] |
| Methoxy group effect on basicity | Electron-donating, increases basicity slightly | [19] [24] |
| Ionization behavior in water | Negligible ionization | [20] [21] |
| Ionization behavior in organic solvents | Minimal ionization in aprotic solvents | [20] [21] |
| Buffer capacity | Very low | [20] [21] |
| Conjugate base stability | Resonance stabilized through indole system | [19] [20] |
Irritant